

# Comparative Analysis of AGN-195183 in Anti-Tumor Applications

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## Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

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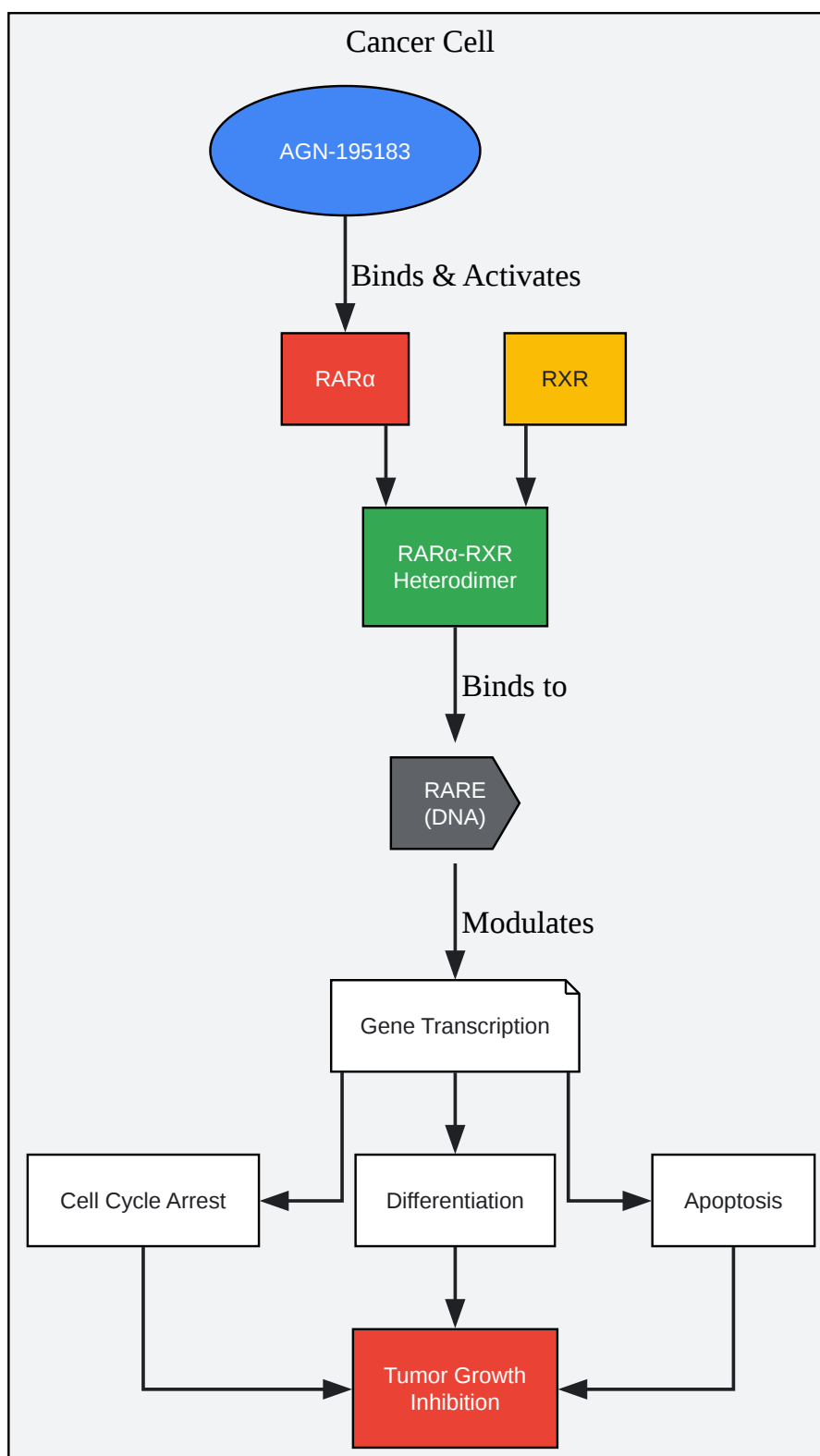
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-tumor activity of **AGN-195183**, a potent and selective retinoic acid receptor alpha (RAR $\alpha$ ) agonist. The following sections detail its mechanism of action, preclinical efficacy, and clinical trial findings in comparison to other relevant therapies.

## Mechanism of Action: Selective RAR $\alpha$ Agonism

**AGN-195183** (also known as IRX-5183) is a synthetic retinoid designed as a highly selective agonist for the retinoic acid receptor alpha (RAR $\alpha$ ) with a binding affinity (K<sub>d</sub>) of 3 nM.<sup>[1]</sup> Unlike pan-RAR agonists such as all-trans retinoic acid (ATRA), **AGN-195183** exhibits no significant activity on RAR $\beta$  or RAR $\gamma$  isoforms.<sup>[1]</sup> This selectivity is intended to minimize off-target effects and associated toxicities.

The primary mechanism of action for **AGN-195183** involves its binding to and activation of RAR $\alpha$ , a nuclear receptor that functions as a ligand-dependent transcription factor. Upon activation, RAR $\alpha$  forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis, ultimately leading to the inhibition of tumor growth.



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**Diagram 1: AGN-195183** Signaling Pathway

## Preclinical Anti-Tumor Activity

### In Vitro Studies: Breast Cancer Cell Lines

**AGN-195183** has demonstrated potent inhibition of proliferation in human breast cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values for **AGN-195183** and provides a comparison with ATRA from a separate study.

Table 1: In Vitro Proliferation Inhibition (IC50) of **AGN-195183** in Breast Cancer Cell Lines

Cell Line	Receptor Status	AGN-195183 IC50 (nM)
T-47D	ER+, PR+, HER2-	1.4
SK-BR-3	ER-, PR-, HER2+	11

Data sourced from MedChemExpress.[\[1\]](#)

Table 2: Comparative In Vitro Proliferation Inhibition (IC50) of ATRA in Breast Cancer Cell Lines

Cell Line	Receptor Status	ATRA IC50 (μM)
T-47D	ER+, PR+, HER2-	~0.5*

\*Note: This IC50 value for ATRA in T-47D cells was observed in a combination treatment study and is provided for contextual comparison. Direct head-to-head studies in the same publication were not available.

These in vitro data suggest that **AGN-195183** is a potent inhibitor of breast cancer cell growth, with activity in the nanomolar range.

### In Vivo Studies

Publicly available data on the in vivo anti-tumor activity of **AGN-195183** in xenograft models is limited. While preclinical studies have been conducted and are referenced in clinical trial summaries, specific quantitative data on tumor growth inhibition (e.g., percentage of tumor growth inhibition, tumor volume over time) are not detailed in the reviewed literature. These studies have indicated anti-tumor activity in breast cancer and leukemia models.

## Clinical Validation

**AGN-195183** has been evaluated in Phase I/IIa clinical trials for various malignancies.

### Solid Tumors

A Phase I clinical trial in patients with advanced solid tumors established the maximum tolerated dose (MTD) and recommended Phase II dose of 15 mg/m<sup>2</sup>/day for continuous oral daily dosing. The dose-limiting toxicities observed at higher doses included elevated alkaline phosphatase and mucositis.

### Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS)

A Phase I dose-escalation study (NCT02749708) evaluated **AGN-195183** in patients with relapsed or refractory AML and MDS.

Table 3: Summary of Clinical Trial NCT02749708 for **AGN-195183** in AML/MDS

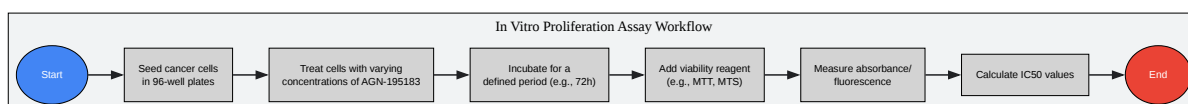
Parameter	Details
Phase	I
Patient Population	Relapsed or Refractory AML and MDS
Dosing Regimens	50 mg and 75 mg daily
Efficacy	36% of patients had stable disease or better. One patient achieved a morphological complete remission with incomplete hematologic recovery.
Pharmacodynamics	Evidence of in vivo leukemic blast maturation was observed.
Common Adverse Events	Hypertriglyceridemia, fatigue, dyspnea, edema.

This was a single-arm study, and as such, no direct comparator data is available from this trial. The results suggest that **AGN-195183** is biologically active and has a manageable safety profile in this patient population.

## Experimental Protocols

### In Vitro Cell Proliferation Assay (General Protocol)

The anti-proliferative activity of **AGN-195183** was likely determined using a standard cell viability assay, such as the MTT or MTS assay. A general protocol for such an experiment is outlined below.



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**Diagram 2:** Experimental Workflow

### Clinical Trial Protocol (NCT02749708)

This was a single-center, single-arm, open-label Phase I dose-escalation study. Patients with relapsed or refractory AML or MDS were enrolled. The primary objectives were to determine the safety, tolerability, MTD, and recommended Phase II dose of **AGN-195183**. Efficacy was a secondary endpoint. Patients received continuous daily oral doses of **AGN-195183** in 28-day cycles.

## Conclusion

**AGN-195183** is a potent and selective RAR $\alpha$  agonist with demonstrated anti-proliferative activity in preclinical models of breast cancer. Early-phase clinical trials have shown evidence of biological activity and a manageable safety profile in patients with advanced solid tumors and hematologic malignancies. Its selectivity for RAR $\alpha$  may offer an improved therapeutic window compared to non-selective retinoids like ATRA. Further clinical investigation, including randomized controlled trials, will be necessary to fully elucidate its comparative efficacy against current standard-of-care treatments.

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## References

- 1. Tumor Cell-selective Synergism of TRAIL- and ATRA-induced Cytotoxicity in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
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